molecular formula C8H9ClN2O2 B13134764 Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate

Cat. No.: B13134764
M. Wt: 200.62 g/mol
InChI Key: IQDYBJYPSJDCBS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chlorine substituent at position 2, a methyl group at position 5, and an ethyl carboxylate ester at position 4 (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing retinol-binding protein 4 (RBP4) antagonists for therapeutic applications . Its structural features enable versatile reactivity, such as nucleophilic substitution at the chlorine site or ester hydrolysis for further functionalization.

Properties

IUPAC Name

ethyl 2-chloro-5-methylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-5(2)4-10-8(9)11-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDYBJYPSJDCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Method (Based on US Patent US4612377A)

  • Starting materials: Propionaldehyde and acrylic esters are condensed in the presence of morpholine and potassium carbonate at low temperatures (-5 °C to 27 °C).
  • Chlorination: The dihalo compound formed is chlorinated using phosphorus oxychloride (POCl₃) in high-boiling solvents such as 1,2,4-trichlorobenzene at 80–130 °C, typically around 120 °C.
  • Addition mode: The dihalo compound solution is gradually added to refluxing POCl₃ over 0.5 to 10 hours to control reaction rate and minimize side reactions.
  • Post-chlorination: The reaction mixture is maintained at elevated temperature for further conversion, then washed with aqueous alkali to neutralize and separate the organic phase.
  • Further chlorination: For advanced derivatives, chlorine gas may be passed through the solution in the presence of free radical initiators like benzoyl peroxide to introduce additional chloro substituents.
Step Reagents/Conditions Temperature Notes
Condensation Propionaldehyde, acrylic ester, morpholine, K2CO3 -5 °C to 27 °C Stirring and controlled addition over ~1 hour
Chlorination POCl₃ in 1,2,4-trichlorobenzene 80–130 °C (ca. 120 °C) Slow addition of dihalo compound to POCl₃
Washing Aqueous alkali neutralization Ambient Separation of organic layer
Optional further chlorination Cl₂ gas, benzoyl peroxide initiator 50–60 °C Radical chlorination for trichloromethyl derivatives

This method provides a robust route to 2-chloro-5-methylpyridine intermediates with good control over substitution patterns and purity.

Synthesis of this compound

While direct literature specifically detailing the synthesis of this compound is limited, analogous pyrimidine ester syntheses provide valuable insights. The preparation typically involves:

  • Ring formation or modification: Starting from substituted pyrimidines or pyrimidinones, functionalization at the 4-position with an ethyl ester group is introduced via esterification or nucleophilic substitution.
  • Chlorination at the 2-position: Using chlorinating agents such as phosphoryl chloride (POCl₃) under reflux to replace hydroxyl or amino groups with chlorine.
  • Use of bases and solvents: Triethylamine or potassium carbonate is often employed to neutralize acidic byproducts; solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or chlorobenzene derivatives facilitate reaction control.
  • Anhydrous conditions: To prevent hydrolysis of the ester group, reactions are conducted under dry conditions.

Typical Reaction Conditions for Pyrimidine Ester Chlorination

Parameter Conditions Remarks
Chlorinating agent Phosphoryl chloride (POCl₃) Reflux conditions, often 80–110 °C
Solvent 1,2,4-Trichlorobenzene or DMF High boiling point solvents preferred
Base Triethylamine or potassium carbonate Neutralizes HCl byproduct
Reaction time 1–4 hours Optimized for maximum substitution
Atmosphere Inert (nitrogen or argon) Prevents moisture ingress

This approach is consistent with methods used for related compounds such as ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, where chlorination and esterification steps are carefully balanced to maintain functional group integrity.

Alternative Synthetic Routes and Modifications

  • Nucleophilic substitution: The chlorine atom at the 2-position can be introduced by nucleophilic substitution on 2-hydroxypyrimidine derivatives using POCl₃ or thionyl chloride (SOCl₂).
  • Esterification: The carboxyl group at the 4-position can be introduced or modified by esterification of corresponding carboxylic acids or acid chlorides with ethanol under acidic or base-catalyzed conditions.
  • Microwave-assisted synthesis: Emerging methods employ microwave irradiation to accelerate chlorination and esterification reactions, reducing reaction times and side products.
  • Radical chlorination: For further chlorinated derivatives, radical initiators such as benzoyl peroxide facilitate selective chlorination of methyl groups adjacent to the ring.

Analytical Data and Process Optimization

Yield and Purity

  • Yields for chlorination steps typically range from 70% to 90%, depending on reaction conditions and purification methods.
  • Purification often involves aqueous workup, neutralization, and organic solvent extraction followed by recrystallization or chromatography.

Spectroscopic Characterization

Process Parameters Affecting Yield

Parameter Effect on Yield and Purity
Reaction temperature Higher temperatures increase reaction rate but risk decomposition
Chlorinating agent stoichiometry Excess can lead to over-chlorination or side reactions
Solvent choice Influences solubility and reaction selectivity
Reaction time Insufficient time yields incomplete conversion; excessive time causes degradation

Summary Table of Preparation Methods

Method Step Reagents/Conditions Temperature Yield Range Notes
Condensation of precursors Propionaldehyde, acrylic ester, morpholine, K2CO3 -5 °C to 27 °C 75–85% Formation of dihalo intermediate
Chlorination of pyridine POCl₃ in 1,2,4-trichlorobenzene 80–130 °C 80–90% Slow addition, reflux, free radical initiator optional
Esterification Ethanol, acid/base catalyst Ambient to reflux 70–85% Protects carboxyl group as ethyl ester
Purification Aqueous wash, neutralization, extraction Ambient Critical for removing impurities

Research Findings and Industrial Relevance

  • The chlorination step is pivotal and requires precise control of temperature, reagent addition rate, and solvent choice to maximize yield and minimize byproducts.
  • Use of high-boiling chlorinated solvents like 1,2,4-trichlorobenzene enhances chlorination efficiency.
  • Free radical initiators (e.g., benzoyl peroxide) enable selective chlorination for further functionalization.
  • Industrial processes may employ continuous flow reactors for better control and scalability.
  • Anhydrous conditions and inert atmospheres are essential to preserve ester integrity.
  • Purification protocols involving aqueous alkali washes and pH adjustments improve product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Hydrolysis: 2-chloro-5-methylpyrimidine-4-carboxylic acid.

    Oxidation and Reduction: Oxidized or reduced pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Role as an Intermediate
Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate is primarily used as a key intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, enhancing drug efficacy.

Case Studies :

  • A study highlighted its use in synthesizing selective inhibitors for the epidermal growth factor receptor (EGFR), which is crucial in targeted cancer therapies. The synthesized compounds exhibited significant inhibitory activity against cancer cell lines, with IC50 values indicating substantial growth inhibition when compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Another investigation demonstrated its potential in developing antiviral agents, showcasing effectiveness against resistant strains of viruses, thus contributing to the ongoing search for new antiviral therapies .

Agricultural Chemistry

Agrochemical Formulations
In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at improving crop protection and yield. Its effectiveness against specific pests and diseases enhances agricultural sustainability.

Applications :

  • The compound has been incorporated into formulations designed to combat various pathogens affecting crops. Research indicates that it significantly improves crop resilience, leading to higher yields and better quality produce .

Biochemical Research

Enzyme Activity Studies
This compound serves as a valuable tool in biochemical research, particularly in the development of assays that study enzyme activities and metabolic pathways.

Research Findings :

  • This compound has been employed to probe enzyme kinetics and metabolic processes, aiding researchers in understanding cellular functions more comprehensively. Its derivatives have shown promise in studying interactions with various enzymes involved in metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their biological activity.

CompoundTarget ActivityIC50 (μM)Notes
Compound AEGFR Inhibition0.87High selectivity against cancer cells
Compound BAntiviral Activity<10Effective against resistant strains
Compound CEnzyme Inhibition72Significant improvement over previous derivatives

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro group at the second position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives may interact with enzymes or receptors, modulating their activity and resulting in biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₁ClN₂O₂
  • Molecular Weight : 214.65 g/mol (calculated).
  • Synthesis : Prepared via condensation of intermediates like methyl 2-chloro-5-methylpyrimidine-4-carboxylate with zinc powder in anhydrous THF, followed by hydrolysis and acidification .

Comparison with Similar Pyrimidine Derivatives

Pyrimidine carboxylates exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of this compound with its structural analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Carboxylates

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (2), CH₃ (5), COOEt (4) 214.65 Intermediate for RBP4 antagonists; hydrolyzes to carboxylic acid derivatives .
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate Cl (2), CH₃ (4), COOEt (5) 214.65 Positional isomer; slightly soluble in water; used in cross-coupling reactions .
Mthis compound Cl (2), CH₃ (5), COOMe (4) 200.62 Methyl ester analog; lower molecular weight; higher volatility .
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate Cl (2), CH₃ (4,6), COOEt (5) 228.68 Additional methyl at C6 increases lipophilicity; CAS 108381-23-3 .
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Cl (4), SCH₃ (2), COOEt (5) 256.71 Thioether substituent enhances electron density; used in multi-step syntheses .
Ethyl 2-phenylpyrimidine-5-carboxylate Ph (2), COOEt (5) 262.69 Bulky phenyl group alters steric interactions; NMR data confirms aromatic coupling (δ 8.16–7.51 ppm for phenyl protons) .

Biological Activity

Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry and agricultural applications. Its biological activity has been explored in various contexts, including its role as an intermediate in drug synthesis, its potential as an agrochemical, and its biochemical applications.

1. Pharmaceutical Applications

Mechanism of Action : this compound acts as a precursor in the synthesis of various pharmaceutical agents. It is particularly noted for its role in developing compounds targeting neurological disorders and cancers. The compound's structure allows it to interact with biological targets effectively, enhancing the efficacy and specificity of drugs.

Case Studies :

  • In a study focusing on pyrimidine derivatives, compounds synthesized from this compound exhibited notable activity against cancer cell lines, with IC50 values indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Another investigation highlighted its use in synthesizing selective inhibitors for the epidermal growth factor receptor (EGFR), demonstrating its utility in developing targeted cancer therapies .

2. Agricultural Chemistry

This compound is also employed in agricultural formulations. Its effectiveness as an agrochemical is attributed to its ability to act against specific pests and diseases affecting crops.

Applications :

  • The compound has been incorporated into formulations aimed at improving crop protection and yield. Its role in pest control has been documented, where it enhances the resilience of crops against various pathogens .

3. Biochemical Research

The compound serves as a valuable tool in biochemical research, particularly in the development of assays that study enzyme activities and metabolic pathways.

Research Findings :

  • This compound has been utilized to probe enzyme kinetics and metabolic processes, aiding researchers in understanding cellular functions more comprehensively .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their biological activity.

Compound Target Activity IC50 (μM) Notes
Compound AEGFR Inhibition0.87High selectivity against cancer cells
Compound BAntiviral Activity<10Effective against resistant strains
Compound CEnzyme Inhibition72Significant improvement over previous derivatives

5. Safety and Toxicology

Toxicological assessments have indicated that derivatives of this compound exhibit favorable safety profiles in animal models. For instance, studies have reported no acute toxicity at high doses (up to 2000 mg/kg) in mice, suggesting a good margin of safety for potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate, and how are reaction conditions optimized?

The compound is often synthesized via nucleophilic substitution or condensation reactions. For example, it can be prepared by treating mthis compound with ethyl alcohol under basic conditions, followed by saponification and acidification to yield the ethyl ester derivative . Reaction optimization involves adjusting temperature (e.g., reflux in DMF or ethanol), stoichiometry of reagents, and catalysts (e.g., TEA or palladium-based catalysts for cross-coupling steps). Monitoring via TLC or HPLC ensures reaction completion.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/DCM mixtures). Data collection using a diffractometer (e.g., Bruker D8 VENTURE) at 294 K provides structural parameters. Software like SHELXL refines the structure, resolving bond lengths, angles, and torsion angles. For example, the crystal structure of a related pyrimidine derivative revealed a mean C–C bond length of 0.004 Å and an R factor of 0.044 . ORTEP-III generates thermal ellipsoid diagrams for visualizing molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituents and regiochemistry. For instance, methyl protons appear at δ ~2.12 ppm, while ester carbonyl carbons resonate at δ ~165 ppm .
  • LCMS/HRMS : Confirms molecular weight (e.g., m/z 328.2 for a derivative) and purity (>95%) .
  • FT-IR : Detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, NMR may suggest rotational freedom in solution, while X-ray data show a fixed conformation. Computational tools like DFT calculations (using Gaussian or ORCA) model solution-phase behavior, while SHELXL refinement accounts for disorder in crystallographic data . Cross-validation with variable-temperature NMR or solid-state NMR bridges the gap between techniques.

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for medicinal chemistry applications?

The chloro and ester groups serve as reactive handles. Palladium-catalyzed amination (e.g., Buchwald-Hartwig) replaces the chloro substituent with amines, while Suzuki-Miyaura couplings modify the pyrimidine ring. For instance, intermediate 26 in underwent amination with 2,4-dichloro-5,6-dimethylpyrimidine using Mo(CO)6_6 as a carbonyl source . Optimizing ligand systems (e.g., XPhos) and solvent polarity (e.g., DMF vs. THF) improves yields.

Q. How does electronic structure influence the compound’s reactivity in heterocyclic transformations?

Electron-withdrawing groups (e.g., chloro, ester) activate the pyrimidine ring toward nucleophilic substitution. Frontier molecular orbital (FMO) analysis via DFT reveals the LUMO localization at the C2 position, favoring nucleophilic attack. For example, the ester group’s resonance effect stabilizes transition states in Biginelli reactions, enabling cyclocondensation with thioureas or aldehydes .

Q. What methodologies address challenges in purifying multi-step synthetic derivatives?

  • Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate regioisomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC-Prep : Reverse-phase C18 columns resolve polar byproducts. For instance, reversed-phase chromatography isolated endo/exo isomers of a bicyclic analogue with >98% purity .

Data Analysis and Computational Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), solubility, and metabolic stability. Molecular docking (AutoDock Vina) screens for target binding, e.g., interactions with retinol-binding protein 4 (RBP4) antagonists . MD simulations (AMBER) assess binding kinetics and conformational stability.

Q. What statistical approaches validate reproducibility in synthetic yields?

Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). For example, a central composite design optimized a Biginelli reaction, achieving 85% yield with a 95% confidence interval . ANOVA analyzes batch-to-batch variability, while Grubbs’ test detects outliers in yield data.

Safety and Compliance

Q. How should waste containing halogenated pyrimidine derivatives be managed?

Halogenated intermediates require segregation as hazardous waste. Neutralize acidic/byproduct streams with NaOH before transferring to licensed disposal facilities. Safety protocols from recommend using fume hoods for reactions involving phosphoryl chloride or thiols .

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